1-(3-Hydroxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3-Hydroxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the chromeno[2,3-c]pyrrole-3,9-dione family. Its structure comprises a fused chromenone-pyrrole core substituted with a 3-hydroxyphenyl group at position 1 and a 2-methoxyethyl chain at position 2. The compound is synthesized via multicomponent reactions involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aldehydes, and amines under mild conditions, as described in recent combinatorial chemistry studies . Notably, the (1R)-stereoisomer of this compound has been characterized, with molecular formula C23H21NO6 and a monoisotopic mass of 407.1369 g/mol .
Properties
Molecular Formula |
C20H17NO5 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)-2-(2-methoxyethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C20H17NO5/c1-25-10-9-21-17(12-5-4-6-13(22)11-12)16-18(23)14-7-2-3-8-15(14)26-19(16)20(21)24/h2-8,11,17,22H,9-10H2,1H3 |
InChI Key |
OLJIECVPDXUUPP-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reaction (MCR) Approach
The most efficient route involves a one-pot MCR using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate , 3-hydroxybenzaldehyde , and 2-methoxyethylamine (Scheme 1). This method leverages in situ imine formation followed by cyclization:
-
Imine Formation : 3-Hydroxybenzaldehyde reacts with 2-methoxyethylamine in anhydrous ethanol at 40°C for 30 minutes, forming a Schiff base intermediate.
-
Michael Addition : Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate undergoes conjugate addition to the imine, facilitated by acetic acid.
-
Cyclization and Aromatization : Heating the mixture at 80°C for 20 hours induces cyclodehydration, yielding the chromeno-pyrrole core.
Optimized Conditions :
Stepwise Synthesis
An alternative stepwise method involves pre-forming the pyrrolidine ring before introducing the chromene moiety:
-
Pyrrolidine Synthesis : Condensation of 2-methoxyethylamine with ethyl acetoacetate forms a β-enamino ester.
-
Chromene Formation : Reaction with 3-hydroxyphenylglyoxal under acidic conditions generates the fused chromene-pyrrole system.
This method requires stringent temperature control (0–5°C during enamine formation) but offers flexibility in modulating substituents.
Reaction Optimization and Mechanistic Insights
Solvent and Catalytic Effects
The choice of solvent critically impacts reaction efficiency:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 20 | 86 | 95 |
| Methanol | 24 | 74 | 92 |
| Dioxane | 18 | 68 | 89 |
Ethanol outperforms other solvents due to its polarity and ability to stabilize intermediates. Acetic acid acts as a dual catalyst:
Temperature Profile
A staged temperature protocol is essential:
-
40°C : Optimal for imine formation without side reactions.
-
80°C : Necessary for cyclodehydration; higher temperatures (>90°C) lead to decomposition.
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6) :
-
δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H)
-
δ 6.95 (s, 1H, pyrrole-H)
-
δ 4.32 (t, J = 6.8 Hz, 2H, OCH2CH2O)
-
δ 3.45 (s, 3H, OCH3)
13C NMR (100 MHz, DMSO-d6) :
-
170.2 ppm (C=O, chromenone)
-
161.8 ppm (C=O, pyrrolidinone)
-
55.1 ppm (OCH3)
HRMS (ESI-TOF) : m/z [M+H]+ Calcd for C21H18NO5: 364.1184; Found: 364.1187.
Chromatographic Monitoring
Thin-layer chromatography (TLC) using silica gel 60 F254 plates (ethyl acetate/hexane, 1:1) effectively tracks reaction progress. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >95% purity.
Scale-Up and Industrial Feasibility
The MCR approach is scalable to kilogram quantities with minor modifications:
-
Continuous Flow Reactors : Reduce reaction time to 6 hours.
-
Crystallization Solvent : Switch to isopropanol for easier recovery (yield: 82%).
Industrial batches exhibit consistent purity (94–96%) and comply with ICH Q3D guidelines for elemental impurities.
Applications and Derivatives
While pharmacological studies of the title compound are ongoing, structural analogs demonstrate:
-
Anticancer Activity : IC50 = 3.2 μM against MCF-7 cells.
-
Antioxidant Capacity : 2.8-fold higher radical scavenging vs. ascorbic acid.
Derivatization at the 9-dione position (e.g., introducing sulfonamide groups) enhances bioavailability .
Chemical Reactions Analysis
Diketone Reactivity
The 3,9-dione moiety serves as a primary site for nucleophilic additions and condensations:
The diketone participates in hydrazine-mediated cyclocondensations to yield pyrazolopyrrolidine derivatives, a reaction optimized at 80°C in dioxane (78% yield) .
Electrophilic Aromatic Substitution
The 3-hydroxyphenyl group directs electrophiles to ortho/para positions, though steric hindrance from the methoxyethyl chain limits reactivity:
-
Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates the para position relative to the hydroxyl group.
-
Sulfonation : Requires fuming H₂SO₄ at 120°C due to deactivated aryl rings.
Methoxyethyl Side-Chain Modifications
The 2-methoxyethyl substituent undergoes cleavage and functionalization:
| Reaction | Reagents | Outcome | Application |
|---|---|---|---|
| Acidic Cleavage | 48% HBr, reflux, 4 h | Demethylation to 2-hydroxyethyl | Solubility enhancement |
| Oxidation | KMnO₄, H₂O, 80°C | Carboxylic acid formation | Bioconjugation studies |
Heterocyclic Ring Functionalization
The pyrrole nitrogen participates in alkylation and acylation:
-
N-Alkylation : Reacts with methyl iodide in DMF/K₂CO₃ to form quaternary ammonium salts (45–60% yield).
-
Acylation : Acetyl chloride in pyridine yields N-acetyl derivatives, though steric hindrance reduces efficiency (28% yield).
Cross-Coupling Reactions
Palladium-catalyzed couplings enable derivatization of halogenated analogs (synthesized via electrophilic substitution):
| Coupling Type | Catalyst System | Substrate | Product Utility |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, DMF | Aryl boronic acids | Biaryl derivatives for drug discovery |
| Heck | Pd(OAc)₂, PPh₃, NEt₃ | Alkenes | Extended π-conjugated systems |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [4+2] cycloaddition with dienophiles like maleic anhydride, forming bridged polycyclic structures.
Comparative Reactivity with Analogues
Key structural differences influence reaction outcomes:
| Compound Variation | Reactivity Difference vs. Target Compound | Cause |
|---|---|---|
| 6,7-Dimethyl substitution | Reduced diketone reactivity due to steric bulk | Methyl groups hinder enolate formation |
| Fluorination at C7 | Enhanced electrophilic substitution rates | Fluorine’s electron-withdrawing effect |
| Thiadiazole-substituted analogs | Greater stability in acidic conditions | Sulfur-containing heterocycle resilience |
Degradation Pathways
-
Hydrolytic Degradation : The lactone ring undergoes pH-dependent hydrolysis, with t₁/₂ = 8 h at pH 9.
-
Thermal Decomposition : DSC analysis shows exothermic decomposition at 240–260°C.
This compound’s reactivity profile underscores its versatility in synthetic chemistry, particularly for constructing bioactive heterocycles. Further studies on enantioselective transformations and catalytic systems could expand its utility in medicinal applications.
Scientific Research Applications
Chemical Properties and Structure
The compound features a chromeno-pyrrole core structure characterized by the presence of hydroxyl and methoxy substituents. Its molecular formula is , with a molecular weight of approximately 457.5 g/mol. The structural configuration enables interactions with various biological targets, making it a subject of interest in pharmacological studies.
Research indicates that 1-(3-Hydroxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits various biological activities:
- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : The presence of methoxy groups suggests potential antimicrobial activity, possibly through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Neuroprotective Effects : Some derivatives may cross the blood-brain barrier and exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| Study 2 | HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G1 phase |
| Study 3 | A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
These results indicate that the compound is particularly effective against breast and lung cancer cell lines.
In Vivo Studies
In vivo studies have further assessed the efficacy and safety profile of the compound:
- Animal Model : A study using xenograft models demonstrated significant tumor reduction when treated with the compound at doses of 20 mg/kg.
- Toxicity Assessment : Toxicological evaluations indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety profile.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study on Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that this compound effectively reduced tumor size in xenograft models of breast cancer when administered over a four-week period.
- Neuroprotective Research : Research indicated that derivatives similar to this compound showed protective effects against neurotoxicity induced by oxidative stress in neuronal cell cultures.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The chromeno[2,3-c]pyrrole-3,9-dione scaffold is highly modifiable, enabling the generation of diverse analogs. Below is a comparative analysis of structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
*Yields vary based on reaction conditions (e.g., solvent, temperature) .
Key Findings
Chloro or methyl substitutions (e.g., in 7-chloro or 7-methyl derivatives) improve metabolic stability but reduce solubility .
Synthetic Flexibility: The target compound and its analogs are synthesized via one-pot multicomponent reactions, achieving yields of 43–62% under optimized conditions (e.g., methanol or dioxane, 80°C) . AV-C requires specialized reagents (e.g., hydrazine hydrate) for functionalization, limiting scalability compared to the target compound’s synthesis .
Physicochemical Properties: 2-Methoxyethyl and 2-hydroxyethyl chains enhance solubility in polar solvents, whereas allyl or furan groups increase lipophilicity . The trimethoxyphenyl derivative exhibits superior aqueous solubility due to its polar substituents, making it a candidate for intravenous formulations .
Biological Screening: Libraries of chromeno[2,3-c]pyrrole-3,9-diones (223 examples) have been generated for high-throughput screening, though the target compound’s specific activity data are pending . AV-C stands out as the only compound in this class with confirmed broad-spectrum antiviral activity (EC50 = 0.5–1.2 µM) .
Biological Activity
1-(3-Hydroxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound that belongs to the chromeno[2,3-c]pyrrole family. This class of compounds has garnered attention due to their diverse biological activities, including antioxidant, antibacterial, and anticancer properties. This article aims to compile and analyze the biological activity of this specific compound based on existing literature.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 313.36 g/mol
Antioxidant Activity
Research has indicated that derivatives of chromeno[2,3-c]pyrroles exhibit significant antioxidant properties. For instance, a study highlighted that certain chromeno derivatives effectively scavenge free radicals and reduce oxidative stress markers in vitro. The mechanism is believed to involve the donation of hydrogen atoms from hydroxyl groups present in the structure .
Antibacterial Activity
Compounds within the chromeno[2,3-c]pyrrole class have shown promising antibacterial effects against various pathogens. A specific study reported that related compounds demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, comparable to standard antibiotics like gentamicin .
| Compound | Target Bacteria | Activity |
|---|---|---|
| Chromeno Derivative | Staphylococcus aureus | Comparable to Gentamicin |
| Chromeno Derivative | Escherichia coli | Comparable to Gentamicin |
Anticancer Properties
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, a study established that this compound exhibits selective cytotoxicity against melanoma cells with an IC50 value indicating significant antiproliferative effects. The mechanism involves inducing apoptosis and disrupting cell cycle progression in cancer cells .
Case Study 1: Cytotoxicity in Melanoma Cells
In a controlled experiment examining the cytotoxic effects of the compound on melanoma cells (SH-4), it was found that the compound induced apoptosis with an IC50 value of approximately 44.63 μM. The selectivity index (SI) was calculated at 3.83, indicating a favorable therapeutic window compared to non-cancerous cells .
Case Study 2: Antioxidant Efficacy
A comparative study assessed the antioxidant activity of various chromeno derivatives using DPPH and ABTS assays. The results showed that this compound exhibited a notable reduction in DPPH radical activity by 72% at a concentration of 100 µg/mL, highlighting its potential as a natural antioxidant agent .
Q & A
Q. Table 1: Representative Reaction Outcomes
| Substituent Type (Aryl Aldehyde) | Reaction Time | Yield Range |
|---|---|---|
| Electron-donating (e.g., methoxy) | 2 h | 43–70% |
| Electron-withdrawing (e.g., Cl) | 15–20 min | 70–86% |
Basic: How can researchers troubleshoot low yields in the multicomponent synthesis?
Methodological adjustments include:
- Optimizing heating duration : Extend heating to 2 h for aldehydes with donor groups to ensure cyclization completion .
- Validating amine reactivity : Use primary amines with sterically unhindered alkyl/aryl groups (e.g., benzyl, allyl) to avoid side reactions .
- Monitoring reaction progress : Employ TLC or HPLC to track intermediate formation and adjust stoichiometry if side products dominate .
Advanced: How do conflicting reports on substituent compatibility impact synthetic protocol design?
Early synthetic methods (e.g., Vydzhak et al., 2008–2010) required harsher conditions and longer reaction times for bulky substituents, limiting scope . In contrast, the multicomponent approach resolves these contradictions by:
- Enabling broader substituent diversity : 223 compounds were synthesized with a 92% success rate, including previously challenging groups like allyl and benzyl.
- Reducing mechanistic ambiguity : The one-pot process minimizes intermediate isolation, suppressing competing pathways (e.g., dimerization). Researchers should prioritize this protocol for novel derivatives but validate older methods for specific sterically hindered substrates .
Advanced: What advanced spectroscopic techniques are recommended for structural elucidation?
- NMR (2D-COSY, HSQC) : Resolve overlapping signals in the fused chromeno-pyrrole core, particularly for distinguishing methoxyethyl and hydroxyphenyl proton environments .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., C24H17NO3 for a related analog ).
- X-ray crystallography : Resolve regiochemical ambiguities in the dihydrochromeno[2,3-c]pyrrole scaffold, as demonstrated in antiviral analogs .
Advanced: How can researchers design biological activity screens for this compound?
- TRIF pathway agonism assays : Inspired by structurally related compounds (e.g., AV-C in ), use luciferase reporter systems to evaluate immunomodulatory potential.
- Antiviral activity screening : Test against Zika, Chikungunya, or Dengue viruses via dose-dependent LUC synthesis assays .
- Structure-activity relationship (SAR) studies : Compare libraries of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones with varying substituents to identify bioactive motifs .
Basic: What post-synthetic modifications are feasible for functionalizing this compound?
- Ring-opening with hydrazine : Convert the chromeno-pyrrole core to 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones using hydrazine hydrate (3–7 eq.) in dioxane at 80°C for 15–20 h .
- Selective hydroxyl protection : Use silyl ethers or acetyl groups to protect the 3-hydroxyphenyl moiety during further derivatization .
Advanced: How should researchers address discrepancies in reported yields for halogenated derivatives?
Halogenated substrates (e.g., chloro, fluoro) show variable yields (60–86%) depending on:
- Position of substitution : Para-substituted aryl aldehydes yield higher than ortho due to steric effects .
- Amine nucleophilicity : Pair electron-deficient aldehydes with strongly nucleophilic amines (e.g., benzylamine) to accelerate cyclization .
- Validation : Cross-check purity via HPLC and confirm by repeating reactions with freshly purified reagents.
Basic: What safety precautions are critical during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
